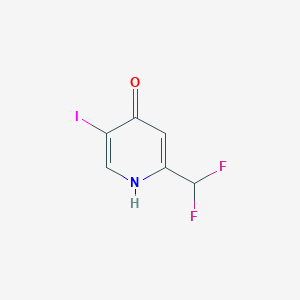

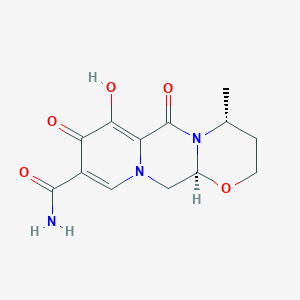

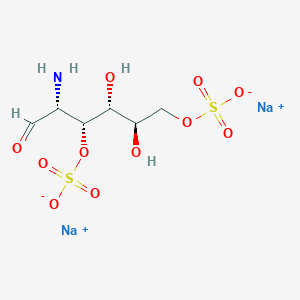

![molecular formula C13H16ClN3 B1435444 [4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride CAS No. 1803585-91-2](/img/structure/B1435444.png)

[4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride

Vue d'ensemble

Description

“[4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride” is a chemical compound with the CAS RN®: 1803585-91-2 . It is manufactured by Enamine Ltd . The compound is stored at room temperature .

Molecular Structure Analysis

The molecular weight of “[4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride” is 249.74 . The MDL number is MFCD28954170 .Physical And Chemical Properties Analysis

“[4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride” is a powder .Applications De Recherche Scientifique

Idiopathic Pulmonary Fibrosis Treatment

This compound has been studied for its potential as a selective inhibitor of discoidin domain receptors (DDRs), which are implicated in the pathogenesis of idiopathic pulmonary fibrosis (IPF). Researchers have discovered that targeting DDRs can be a novel therapeutic approach for treating IPF, a severe interstitial lung disease with a median survival time of 2-3 years and a 5-year survival rate below 30% .

Multi-Target Kinase Inhibition

In the context of lung cancer treatment, derivatives of this compound have been developed as multi-target kinase inhibitors. These inhibitors target DDRs while minimizing off-target effects on kinases like PDGFR, FGFR, and KDR, which are associated with toxic side effects .

Pharmacokinetics Optimization

The compound has undergone computer-aided drug design and medicinal chemistry optimization to improve its pharmacokinetic profile. This includes enhancing oral absorption and achieving an ideal tissue distribution, which is crucial for its effectiveness as a medication .

Anti-Fibrotic Effects in Animal Models

The compound has shown promising anti-fibrotic effects in animal models, such as those induced by bleomycin. It has demonstrated superior efficacy compared to existing medications like nintedanib, which is currently used to treat IPF .

Safety and Efficacy as a Candidate Drug

Due to its high safety profile and clear pharmacological effects, the compound is considered a promising candidate drug. It has the potential for further development and clinical application in the treatment of fibrotic diseases .

Collagen Signaling Modulation

Collagen plays a significant role in the development and progression of fibrosis. By inhibiting DDRs, which are unique kinases with collagen as their ligand, the compound can modulate collagen signaling pathways involved in fibrotic diseases .

Potential for Broader Therapeutic Applications

While the current focus is on pulmonary fibrosis, the compound’s mechanism of action suggests it could be explored for broader therapeutic applications in other fibrotic diseases or conditions involving abnormal collagen signaling .

Safety and Hazards

The compound has been labeled with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

[4-(3-cyclopropylpyrazol-1-yl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3.ClH/c14-9-10-1-5-12(6-2-10)16-8-7-13(15-16)11-3-4-11;/h1-2,5-8,11H,3-4,9,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANGXQHXSWBDKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C=C2)C3=CC=C(C=C3)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

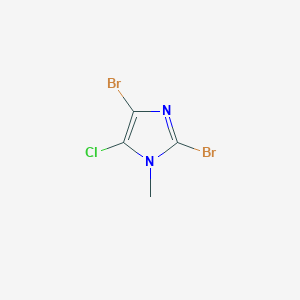

![1-[4-[(2S)-6,15-Dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-piperidin-4-ylethanone](/img/structure/B1435373.png)